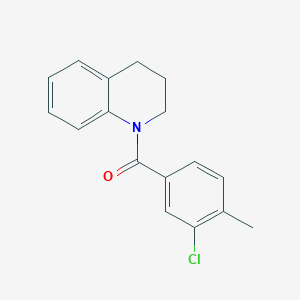
1-(4-methylphenyl)-4-(2-phenylethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylphenyl)-4-(2-phenylethyl)piperazine, also known as MeOPP, is a psychoactive drug that belongs to the family of piperazines. It was first synthesized in the 1990s and has been used in scientific research to study its mechanism of action and physiological effects. MeOPP is structurally similar to other piperazines such as benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP).
Mécanisme D'action
1-(4-methylphenyl)-4-(2-phenylethyl)piperazine acts as a dopamine and serotonin receptor agonist, specifically targeting the D2 and 5-HT2A receptors. It has been shown to increase the release of dopamine and serotonin in the brain, leading to its psychoactive effects. This compound also has affinity for other receptors such as the alpha-2 adrenergic receptor and the sigma receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase locomotor activity and induce hyperthermia in animal models. This compound has also been shown to increase the release of dopamine and serotonin in the brain, leading to its psychoactive effects. It has been suggested that this compound may have potential therapeutic uses in the treatment of certain psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-methylphenyl)-4-(2-phenylethyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. This compound also has a well-defined mechanism of action, which makes it useful for studying the effects of dopamine and serotonin receptor agonists. However, this compound has limitations as well. Its psychoactive effects make it difficult to use in certain types of experiments, and its potential for abuse makes it a controlled substance in many countries.
Orientations Futures
There are several potential future directions for research on 1-(4-methylphenyl)-4-(2-phenylethyl)piperazine. One area of interest is its potential therapeutic uses in the treatment of certain psychiatric disorders. Another area of interest is its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Further research is also needed to fully understand the long-term effects of this compound use and its potential for abuse.
Méthodes De Synthèse
1-(4-methylphenyl)-4-(2-phenylethyl)piperazine can be synthesized using a variety of methods. One of the most common methods involves the reaction of 1-(4-methylphenyl)piperazine with 2-phenylethylbromide in the presence of a base such as potassium carbonate. The resulting product is then purified using techniques such as column chromatography.
Applications De Recherche Scientifique
1-(4-methylphenyl)-4-(2-phenylethyl)piperazine has been used in scientific research to study its mechanism of action and physiological effects. It has been shown to act as a dopamine and serotonin receptor agonist, which may explain its psychoactive effects. This compound has also been shown to increase locomotor activity and induce hyperthermia in animal models.
Propriétés
IUPAC Name |
1-(4-methylphenyl)-4-(2-phenylethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2/c1-17-7-9-19(10-8-17)21-15-13-20(14-16-21)12-11-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBPKAQOGIZZMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5785700.png)
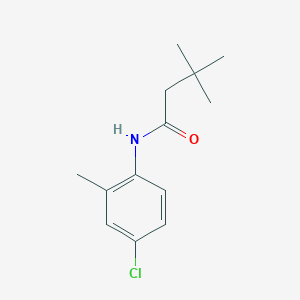
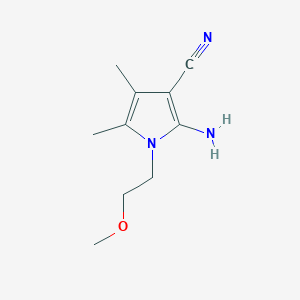
![7-(4-methoxyphenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5785708.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5785714.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5785723.png)
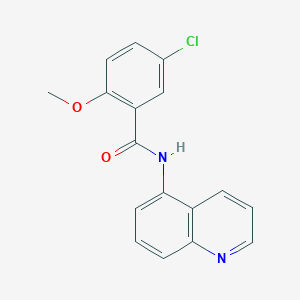
![2-(2,3-dimethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5785768.png)
![N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B5785774.png)
![N-(4-{2-[(5-chloro-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5785779.png)
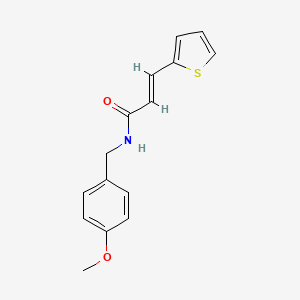
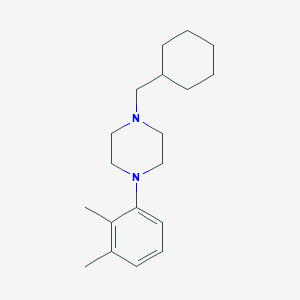
![2-({3-[(acetyloxy)imino]-1-azabicyclo[2.2.2]oct-2-ylidene}methyl)phenyl acetate hydrochloride](/img/structure/B5785795.png)
